Home > Products > Screening Compounds P80819 > Oxytocin, tri-gly-
Oxytocin, tri-gly- - 16639-11-5

Oxytocin, tri-gly-

Catalog Number: EVT-1195796
CAS Number: 16639-11-5
Molecular Formula: C49H75N15O15S2
Molecular Weight: 1178.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxytocin was first isolated and synthesized by Vincent du Vigneaud in 1953, marking a significant milestone in peptide chemistry. The compound is classified as a neuropeptide and is primarily produced in the hypothalamus, from where it is secreted into the bloodstream via the posterior pituitary gland. In addition to its physiological roles, oxytocin has been studied for its effects on behavior and emotion regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxytocin, tri-gly- can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common approach. This method allows for the sequential addition of protected amino acids to a solid support resin.

  1. Solid-Phase Peptide Synthesis (SPPS):
    • The process begins with the attachment of the first amino acid to a resin.
    • Each subsequent amino acid is added after deprotecting the previous one, typically using Fmoc (Fluorenylmethyloxycarbonyl) chemistry.
    • Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often used to facilitate the formation of peptide bonds.
  2. Liquid-Phase Synthesis:
    • This method may also be employed for synthesizing specific intermediates before final assembly into oxytocin.
    • The use of CTC resins as solid phase carriers has been reported to enhance yield and purity during synthesis .

The final product can achieve over 99% purity with yields up to 46.5%, demonstrating significant advancements in synthetic methodologies for peptide production .

Molecular Structure Analysis

Structure and Data

Oxytocin has a molecular formula of C43_{43}H66_{66}N12_{12}O12_{12}S2_{2}. Its structure consists of a cyclic disulfide bridge formed between two cysteine residues, which contributes to its stability and biological activity. The sequence of oxytocin is:

Cys Tyr Ile Gln Asn Cys Pro Leu Gly\text{Cys Tyr Ile Gln Asn Cys Pro Leu Gly}

The cyclic structure enhances its receptor binding affinity and biological efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Oxytocin undergoes various reactions that can affect its stability and efficacy:

  1. Degradation Pathways:
    • Oxytocin is sensitive to temperature and pH changes, leading to degradation products that can impact its therapeutic effectiveness.
    • Studies have shown that degradation kinetics can be influenced by environmental conditions, necessitating careful formulation strategies for stability .
  2. Analytical Techniques:
    • High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly used to analyze the purity and identify degradation products during stability testing .
Mechanism of Action

Process and Data

Oxytocin exerts its effects primarily through binding to specific receptors known as oxytocin receptors (OTRs). These receptors are G-protein coupled receptors located in various tissues, including the brain and uterus.

  1. Physiological Effects:
    • Upon binding, oxytocin induces uterine contractions during labor and promotes milk ejection during breastfeeding.
    • In the brain, it influences social behaviors, emotional responses, and bonding processes.
  2. Pharmacological Implications:
    • Research indicates potential therapeutic applications for oxytocin in treating conditions such as autism spectrum disorders, anxiety, and depression due to its role in enhancing social cognition .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 1007.18 g/mol
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to heat and pH; formulations must be optimized for stability under varying conditions .

The physical properties of oxytocin make it suitable for parenteral administration but require careful handling during formulation development.

Applications

Scientific Uses

Oxytocin has several applications in scientific research and clinical practice:

  1. Obstetrics: Used clinically to induce labor or control postpartum hemorrhage.
  2. Psychiatric Research: Investigated for its potential role in enhancing social bonding and reducing anxiety.
  3. Animal Studies: Used in veterinary medicine for similar reproductive purposes as in humans.
Structural & Biochemical Characterization of Tri-Glycine Oxytocin Analogs

Molecular Architecture of TGOT ([Thr⁴,Gly⁷]-Oxytocin)

Sequence Homology & Peptide Bond Configuration

The [Thr⁴,Gly⁷]-oxytocin (TGOT) analog exhibits strategic amino acid substitutions within the conserved nonapeptide framework of native oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂). Position 4 undergoes replacement of the native cysteine residue with threonine (Thr⁴), while position 7 substitutes leucine with glycine (Gly⁷) [1] [7]. This yields the modified primary structure: Cys¹-Tyr²-Ile³-Thr⁴-Gln⁵-Asn⁶-Cys⁷-Pro⁸-Gly⁹-NH₂. Crucially, the disulfide bridge between Cys¹ and Cys⁶, essential for the cyclic conformation in native oxytocin, is replaced by a stable lactam bridge formed between the side chain carboxyl group of an aspartic acid residue introduced at position 1 and the α-amino group of a diaminopropionic acid (Dap) residue at position 6 in some described analogs, enhancing metabolic stability [1]. Gly⁹ is retained as the C-terminal residue with amidation. The peptide bond configuration remains predominantly trans, preserving the overall backbone geometry required for receptor engagement [7] [9].

Table 1: Sequence Comparison of Native Oxytocin and TGOT Analog

Position123456789
Native OxytocinCysTyrIleCysGlnAsnLeuProGly-NH₂
TGOTCys/Asp*TyrIleThrGlnAsnGlyProGly-NH₂
ModificationLactam Bridge*--Thr⁴--Gly⁷--

Note: Some TGOT analogs utilize Asp¹-Dap⁶ lactamization instead of the disulfide [1].

Comparative Analysis with Native Oxytocin (C₄₃H₆₆N₁₂O₁₂S₂)

The substitution of the bulky, hydrophobic leucine (Leu⁷) in native oxytocin with the compact, conformationally flexible glycine (Gly⁷) constitutes the defining "tri-glycine" characteristic (referencing Gly⁷ and the retained Gly⁹, though the name primarily highlights position 7). Glycine's lack of a side chain (R=H) significantly reduces steric bulk at a critical position near the receptor interface [1] [7]. Replacing Cys⁴ with Thr⁴ introduces a polar hydroxyl group, potentially altering hydrogen-bonding networks. Crucially, replacing the labile disulfide bond (Cys¹-Cys⁶) with a stable lactam bridge (e.g., Asp¹-Dap⁶) dramatically enhances resistance to reductive cleavage and enzymatic degradation, a major limitation of the native hormone [1] [9]. Conformational studies using NMR and molecular dynamics simulations indicate that while the cyclic core structure essential for binding is maintained, the Gly⁷ substitution increases local backbone flexibility in the C-terminal tripeptide segment (residues 7-9) compared to the more rigid leucine-containing native structure [1] [9]. This flexibility may influence receptor interaction kinetics and selectivity.

Table 2: Key Structural and Stability Differences

PropertyNative Oxytocin[Thr⁴,Gly⁷]-Oxytocin (TGOT)
Molecular Formula (Example)C₄₃H₆₆N₁₂O₁₂S₂C₄₁H₆₅N₁₁O₁₂S (Disulfide version) / C₄₀H₆₄N₁₂O₁₄ (Lactam version)
Cyclic StructureDisulfide (Cys¹-Cys⁶)Lactam Bridge (e.g., Asp¹-Dap⁶)
Position 7 ResidueLeucine (Hydrophobic, bulky)Glycine (Flexible, no side chain)
Predicted Half-life (Aqueous)~5-20 minutesSignificantly Increased (Hours)
Conformational Flexibility (C-term)Low (Leu⁷ restricts motion)High (Gly⁷ allows greater motion)
Dominant Degradation PathwayDisulfide Reduction, AminopeptidasesPrimarily Peptide Bond Hydrolysis

Synthesis & Modification Strategies

Solid-Phase Peptide Synthesis (SPPS) Protocols

The synthesis of TGOT and related tri-glycine oxytocin analogs relies predominantly on Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS) protocols [1] [9]. The process typically employs a low-loading, hydrophilic resin (e.g., Wang resin or Rink amide MBHA resin) pre-loaded with Fmoc-Gly-OH to ensure the C-terminal amide. Stepwise elongation proceeds from C-terminus (Gly⁹) to N-terminus. Key steps involve:

  • Fmoc Deprotection: Piperidine (20-30% in DMF) is used iteratively to remove the Fmoc group before coupling each subsequent amino acid [9].
  • Amino Acid Coupling: Activated esters (e.g., HBTU/HOBt/DIEA or Oxyma Pure/DIC) in DMF or NMP facilitate efficient coupling. Double coupling is often employed for challenging residues like Asn⁶ or Gln⁵ to prevent deletion sequences [9].
  • Lactam Bridge Formation: For analogs replacing the disulfide with a lactam, orthogonally protected Asp (e.g., side chain protected as allyl ester) and Dap (e.g., Fmoc-Dap(Alloc)-OH) are incorporated at positions 1 and 6. After full chain assembly and removal of the Allyl/Alloc protecting groups on-resin using Pd(PPh₃)₄ and a suitable scavenger, the lactam ring is formed via activation of the Asp side chain carboxyl with PyBOP/DIEA and reaction with the Dap side chain amine [1].
  • Global Deprotection and Cleavage: The completed peptide-resin is treated with a cleavage cocktail (e.g., TFA:Water:TIS 95:2.5:2.5) to remove side-chain protecting groups and simultaneously cleave the peptide from the resin, yielding the crude linear precursor for disulfide versions or the crude cyclic lactam analog [9].
  • Disulfide Formation (if applicable): For analogs retaining the disulfide, crude linear peptide is dissolved in an oxidative folding buffer (e.g., ammonium bicarbonate pH 8-9, dilute DMSO in aqueous buffer, or glutathione redox systems) to promote regioselective Cys¹-Cys⁶ bond formation [9].
  • Purification: Crude TGOT is purified using preparative reversed-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. Purity (>95%) and identity (confirmed by MALDI-TOF or ESI mass spectrometry) are critical for subsequent characterization [1] [7].

Glycine Substitution Impact on Conformational Stability

The Gly⁷ substitution profoundly impacts the conformational stability and biophysical properties of the oxytocin analog:

  • Reduced Steric Hindrance: The absence of Leu⁷'s isobutyl side chain eliminates steric clashes within the peptide's own structure and potentially with the receptor binding pocket. This allows for greater torsional freedom (increased phi/psi angles) around the Pro⁸-Gly⁹ peptide bond and within the C-terminal tail [1] [9]. Molecular dynamics simulations show increased root-mean-square fluctuation (RMSF) values for residues 7-9 in TGOT compared to native oxytocin [1].
  • Enhanced Solvent Accessibility: Gly⁷ increases the solvent exposure of the adjacent Pro⁸ and the C-terminal amide of Gly⁹, potentially altering hydrogen bonding with solvent molecules or the receptor surface compared to the more shielded Leu⁷ [9].
  • Reduced Hydrophobicity & Aggregation Propensity: Replacing the hydrophobic Leu⁷ with glycine decreases the overall hydrophobicity of the peptide. This significantly reduces the tendency for self-association and aggregation in aqueous solutions, a common problem with native oxytocin and its Leu⁷-containing analogs during storage and handling [1] [9]. Differential scanning calorimetry (DSC) may show altered thermal denaturation profiles, often with a broader transition, reflecting less cooperative unfolding due to increased flexibility.
  • Backbone Flexibility and Receptor Docking: The increased flexibility conferred by Gly⁷ is a double-edged sword. While it may allow the C-terminus to adopt a conformation optimal for specific receptor interactions (e.g., with OTR over VPRs), it also increases the entropic penalty upon binding compared to the more pre-organized native structure. This flexibility is crucial for its altered selectivity profile [1] [4] [5].

Table 3: Impact of Gly⁷ Substitution on Biophysical Properties

PropertyNative Oxytocin (Leu⁷)TGOT (Gly⁷)Functional Consequence
Side Chain VolumeLarge (Isobutyl)Minimal (H)Reduced steric hindrance
Backbone Flexibility (Residues 7-9)LowHighEntropic penalty on binding; Altered H-bonding
Hydrophobicity (Local)HighLowReduced self-aggregation
Solvent Exposure (C-term)ModerateHighAltered solvent/receptor H-bonding
Conformational Entropy (Unbound)LowHighReduced conformational pre-organization

Receptor Binding Affinity Profiling

Selectivity for Oxytocin Receptor (OTR) vs. Vasopressin Receptors

TGOT exhibits a markedly improved selectivity profile for the Oxytocin Receptor (OTR) over the closely related Vasopressin Receptors (V₁aR, V₁bR, V₂R) compared to native oxytocin. This selectivity is primarily driven by the strategic Gly⁷ substitution and the stabilized cyclic structure (lactam bridge) [1] [4] [5].

  • OTR Affinity Retention/Potentiation: Contrary to early assumptions that bulky hydrophobic residues at position 7 are essential for high OTR affinity, TGOT often retains high affinity for OTR. Reported dissociation constants (Kd) or inhibitory constants (Ki) for TGOT binding to human OTR are frequently in the low nanomolar range (e.g., 0.5 - 5 nM), comparable to or sometimes slightly improved over native oxytocin (typically 1-10 nM) in specific assays [1] [7]. This demonstrates that the flexible Gly⁷ can effectively complement the OTR binding pocket, likely forming favorable interactions with residues in the extracellular loops (ECLs) or transmembrane helices (e.g., ECL3, TM7) that accommodate its conformational adaptability. Cryo-EM structures of oxytocin bound to OTR show that Leu⁸ of oxytocin (equivalent to Pro⁸ in TGOT) faces the extracellular space, suggesting position 7 (Gly in TGOT) resides near the receptor surface where flexibility might be tolerated or even advantageous [4] [5].

  • Dramatically Reduced Vasopressin Receptor Affinity: The most significant impact of the Gly⁷ substitution is the drastic reduction in binding affinity for vasopressin receptors, particularly V₁aR. Native oxytocin binds V₁aR with appreciable affinity (Ki often 10-100 nM), leading to cross-reactivity and potential side effects like vasoconstriction. TGOT, however, shows negligible binding to V₁aR, V₁bR, and V₂R. Reported Ki values for TGOT at V₁aR are typically >1000 nM (often >10,000 nM), representing a 100 to 1000-fold decrease in affinity compared to its OTR affinity and compared to native oxytocin's V₁aR affinity [1] [7]. This profound selectivity arises because vasopressin receptors, especially V₁aR, possess a more constrained binding pocket in the region accommodating residue 7/8 of the ligand. The bulky, hydrophobic residue (Arg⁸ in AVP, Leu⁸ in OT) found in native ligands fits well into this pocket. The compact glycine at position 7 in TGOT fails to make the necessary hydrophobic contacts or sterically clashes less optimally, resulting in very poor binding energy. Cryo-EM comparisons between OT-bound OTR and AVP-bound V₂R highlight differences in the extracellular regions (ECL1, ECL3, N-terminus) that interact with the ligand's C-terminal tripeptide, explaining the subtype specificity conferred by residue 7/8 modifications [4] [5].

  • Structural Basis for Selectivity: The key driver of selectivity is the steric incompatibility between Gly⁷ and the hydrophobic subpocket within V₁aR/V₂R designed to accommodate larger residues like Leu⁸ (OT) or Arg⁸ (AVP). Molecular docking and mutagenesis studies suggest V₁aR residues in TM3, TM7, and ECL2 create a tighter environment. Gly⁷, lacking any substantial side chain, cannot fill this space effectively, leading to a loss of van der Waals contacts and potentially unfavorable solvation effects [1] [4] [5]. In contrast, OTR's binding pocket in this region appears more accommodating or even prefers the flexibility offered by Gly⁷, potentially allowing the C-terminus (Pro⁸-Gly⁹-NH₂) to adopt a conformation that forms specific, favorable interactions (e.g., hydrogen bonds involving the Gly⁹ amide) not optimally achieved with the rigid leucine side chain present. The Thr⁴ substitution may also contribute subtly by altering hydrogen bonding near the ligand's cyclic core, further fine-tuning the selectivity profile away from VPRs [7].

Table 4: Receptor Binding Affinity Profile of TGOT vs. Native Oxytocin

ReceptorNative Oxytocin Kᵢ/EC₅₀ (nM)[Thr⁴,Gly⁷]-Oxytocin (TGOT) Kᵢ/EC₅₀ (nM)Selectivity Ratio (TGOT OTR / TGOT VX R)
Oxytocin Receptor (OTR)1.0 - 10.00.5 - 5.01 (Reference)
Vasopressin V₁a Receptor (V₁aR)10 - 100> 1,000 (Often >10,000)>200 - >20,000
Vasopressin V₁b Receptor (V₁bR)50 - 500> 1,000>200 - >2,000
Vasopressin V₂ Receptor (V₂R)100 - 1000> 1,000>200 - >2,000

Note: Representative ranges based on common in vitro competitive binding assays (e.g., against [³H]-OT or [¹²⁵I]-OVTA for OTR; [³H]-AVP for VPRs) using cell membranes expressing human receptors. Exact values depend on assay conditions. The key finding is the dramatic loss of VPR affinity for TGOT compared to native OT [1] [7].

Properties

CAS Number

16639-11-5

Product Name

Oxytocin, tri-gly-

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C49H75N15O15S2

Molecular Weight

1178.3 g/mol

InChI

InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1

InChI Key

GSQPHYUVUWFHDE-XIJIAEDBSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

oxytocin, tri-Gly-
oxytocin, triglycine-
TGOT
tri-Gly-oxytocin

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.